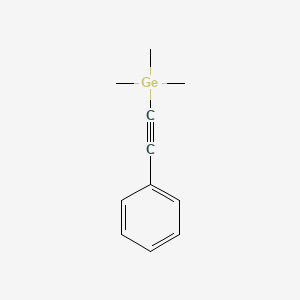
Acetylene, 1-phenyl-2-trimethylgermyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylene, 1-phenyl-2-trimethylgermyl-: is an organogermanium compound with the molecular formula C11H14Ge and a molecular weight of 218.87 g/mol This compound is characterized by the presence of a phenyl group and a trimethylgermyl group attached to an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetylene, 1-phenyl-2-trimethylgermyl- typically involves the reaction of phenylacetylene with trimethylgermanium chloride in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Acetylene, 1-phenyl-2-trimethylgermyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form germyl-substituted alkenes or alkanes.
Substitution: The phenyl or trimethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, or bases can be employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl-substituted ketones or alcohols, while reduction may produce germyl-substituted alkenes or alkanes .
Scientific Research Applications
Chemistry: Acetylene, 1-phenyl-2-trimethylgermyl- is used as a precursor in the synthesis of various organogermanium compounds. It serves as a building block for the development of new materials with unique electronic and optical properties .
Biology and Medicine: Research into the biological and medicinal applications of organogermanium compounds, including Acetylene, 1-phenyl-2-trimethylgermyl-, is ongoing. These compounds are being investigated for their potential therapeutic effects, such as anti-cancer and immunomodulatory activities .
Industry: In the industrial sector, Acetylene, 1-phenyl-2-trimethylgermyl- is explored for its potential use in the production of advanced materials, including semiconductors and polymers. Its unique chemical properties make it a valuable component in the development of high-performance materials .
Mechanism of Action
The mechanism of action of Acetylene, 1-phenyl-2-trimethylgermyl- involves its interaction with specific molecular targets and pathways. The phenyl and trimethylgermyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- Acetylene, 1-phenyl-2-trimethylsilanyl-
- Acetylene, 1-phenyl-2-trimethylstannyl-
- Acetylene, 1-phenyl-2-trimethylplumbyl-
Comparison: Compared to its silicon, tin, and lead analogs, Acetylene, 1-phenyl-2-trimethylgermyl- exhibits unique properties due to the presence of germanium. Germanium imparts distinct electronic and steric effects, influencing the compound’s reactivity and stability. This makes Acetylene, 1-phenyl-2-trimethylgermyl- particularly valuable in applications where these properties are advantageous .
Properties
CAS No. |
4131-47-9 |
|---|---|
Molecular Formula |
C11H14Ge |
Molecular Weight |
218.86 g/mol |
IUPAC Name |
trimethyl(2-phenylethynyl)germane |
InChI |
InChI=1S/C11H14Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
OAWRTCPYVZYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


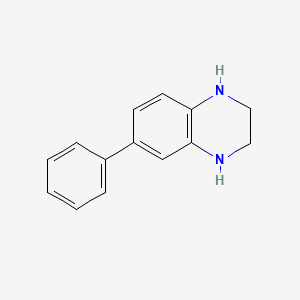
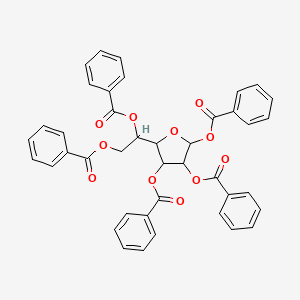
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![3-Methoxy-2-[(4-methylpyrimidin-2-yl)oxy]-3-phenyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14157989.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)

![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
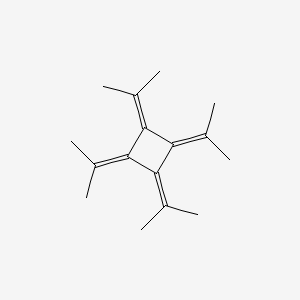
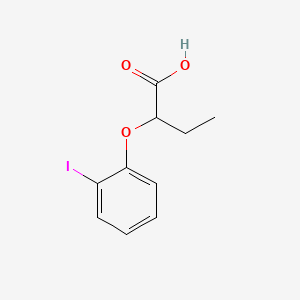

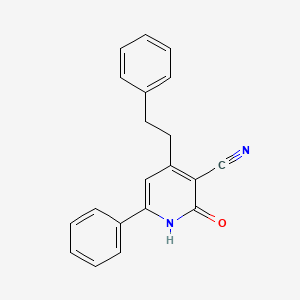
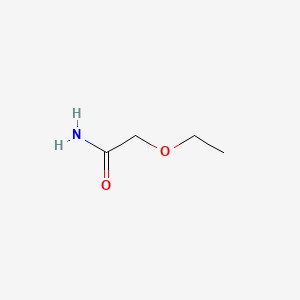
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
